molecular formula C10H18 B14691442 1-Methyl-4-(prop-2-en-1-yl)cyclohexane CAS No. 34105-55-0

1-Methyl-4-(prop-2-en-1-yl)cyclohexane

Cat. No.: B14691442
CAS No.: 34105-55-0
M. Wt: 138.25 g/mol
InChI Key: DQMPVZPTRIOEQP-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is a colorless liquid hydrocarbon classified as a cyclic terpene. This compound is known for its distinct citrus-like aroma and is commonly found in essential oils of citrus fruits. It is used in various applications, including as a precursor in chemical synthesis and as a solvent in cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane can be synthesized through several methods. One common method involves the acid-catalyzed condensation of an alkene with formaldehyde. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable resources, such as citrus oils. The compound can be extracted and purified from these natural sources, making it an environmentally friendly option for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Methyl-4-(prop-2-en-1-yl)cyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(prop-2-en-1-yl)cyclohexane involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile precursor in chemical synthesis and its environmentally friendly production from renewable resources further highlight its uniqueness .

Properties

CAS No.

34105-55-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methyl-4-prop-2-enylcyclohexane

InChI

InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h3,9-10H,1,4-8H2,2H3

InChI Key

DQMPVZPTRIOEQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC=C

Origin of Product

United States

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